molecular formula C10H6F3N3O2 B2791836 1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098138-93-1

1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B2791836
CAS RN: 2098138-93-1
M. Wt: 257.172
InChI Key: YUIWQTRZVIHVNX-UHFFFAOYSA-N
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Description

The compound “1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a trifluoromethoxy group attached to a phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles, have been synthesized electrochemically . Another compound, 1-trifluoromethoxy-4-(trifluoromethyl)benzene, was synthesized through lithiation .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The trifluoromethoxy group is an electron-withdrawing group, which could influence the compound’s reactivity .

Scientific Research Applications

Electrochromic Devices

1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde: is a promising candidate for the development of electrochromic devices (ECDs). ECDs are systems that change color when a voltage is applied, commonly used in auto-dimming mirrors and smart windows. The trifluoromethoxy group in this compound can significantly alter the electronic properties of polymers, making them suitable for use as anodic materials in ECDs. These materials can display multiple colors and have high optical contrast, rapid response times, and good electrochemical stability .

Safety and Hazards

While specific safety and hazard information for this compound was not found, a related compound, 4-(Trifluoromethoxy)phenyl isocyanate, is classified as a combustible liquid. It is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage .

properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]triazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)18-9-3-1-8(2-4-9)16-5-7(6-17)14-15-16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIWQTRZVIHVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)C=O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde

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